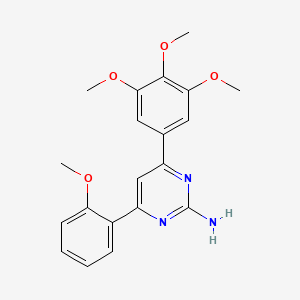
4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4DMPP, is an organic compound with a molecular formula of C14H16N2O2. It is a member of the pyrimidine family and is widely used in scientific research for its unique properties. This compound has a wide range of applications, including drug development, medicinal chemistry, and pharmacology.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a wide range of scientific research applications. It has been used as a model compound for the study of drug metabolism, as well as for the synthesis of new drugs. It has also been used in medicinal chemistry to study the structure-activity relationships of compounds, and in pharmacology to study the pharmacokinetics of drugs. Additionally, it has been used in the development of new drugs, as well as in the design of new drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not fully understood, but it is believed to act as an agonist of the serotonin receptor. It binds to the serotonin receptor and activates it, leading to a cascade of biochemical events that ultimately results in the release of neurotransmitters. This is thought to be the primary mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the activity of various enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes. It has also been shown to affect the expression of certain genes, as well as to induce the production of several cytokines. In vivo studies have demonstrated that this compound can reduce inflammation, improve cognitive performance, and reduce anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments is that it is relatively inexpensive and easy to synthesize. Additionally, it is a highly versatile compound that can be used in a variety of applications. The main limitation is that its mechanism of action is not fully understood, and thus its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are a number of potential future directions for 4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into its effects on gene expression and cytokine production could provide insight into its potential use as a drug target. Additionally, further studies into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the pharmacokinetic properties of this compound could lead to the development of new drug delivery systems.
Métodos De Síntesis
4-(3,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized through a variety of methods, including the acid-catalyzed condensation of 3,4-dimethoxyphenylacetic acid and 3-methylphenylacetic acid, followed by a cyclization reaction with a base. This method is generally considered to be the most efficient and cost-effective way to produce the compound. Other methods have also been developed, such as the reaction of 3,4-dimethoxyphenylacetic acid and 3-methylphenylacetic acid with an amine in the presence of a catalyst.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-5-4-6-13(9-12)15-11-16(22-19(20)21-15)14-7-8-17(23-2)18(10-14)24-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFJWPDHGSENLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)


![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)
